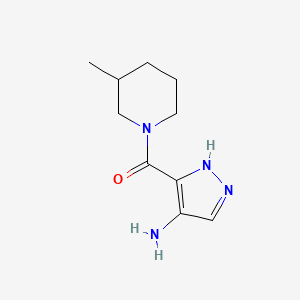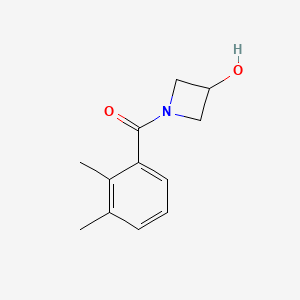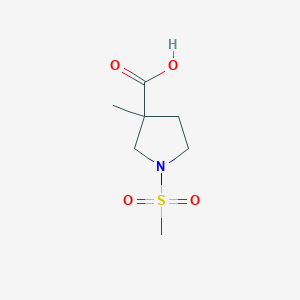![molecular formula C15H18ClNO4 B7569278 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569278.png)
1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as CB1 receptor inverse agonist and has shown promising results in the field of drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid involves its interaction with the CB1 receptor. As a CB1 receptor inverse agonist, this compound binds to the receptor and induces a conformational change that reduces the basal activity of the receptor. This results in a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid are primarily related to its interaction with the CB1 receptor. Studies have shown that this compound can modulate various physiological processes, including pain perception, appetite regulation, and mood. It has also been shown to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise modulation of the receptor activity, which can be useful in studying the downstream signaling pathways. However, one of the limitations of using this compound is its potential toxicity and adverse effects on the central nervous system.
Orientations Futures
There are several future directions for the research on 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid. One of the most significant areas of research is its potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders. Another area of research is the development of more potent and selective CB1 receptor inverse agonists that can be used for more precise modulation of the receptor activity. Additionally, the potential adverse effects of this compound on the central nervous system need to be further studied to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis method of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid involves a series of chemical reactions. The starting material for the synthesis is 4-chloro-3-methylphenol, which is acetylated with acetic anhydride to obtain 2-(4-Chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with methylamine and acetic anhydride to obtain 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid.
Applications De Recherche Scientifique
1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is its use as a CB1 receptor inverse agonist. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It plays a crucial role in various physiological processes, including pain perception, appetite regulation, and mood.
Propriétés
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-10-7-11(3-4-12(10)16)21-8-13(18)17-6-5-15(2,9-17)14(19)20/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSWSXNJJVIXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC(C2)(C)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)




![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)

![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
![1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569255.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569259.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![3-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569270.png)
